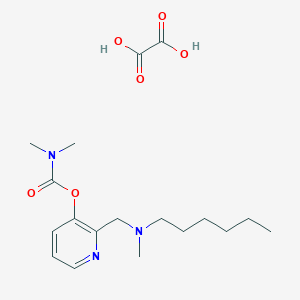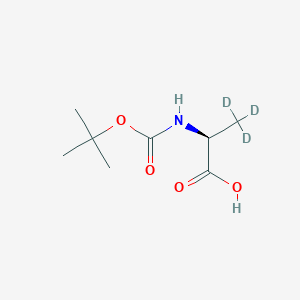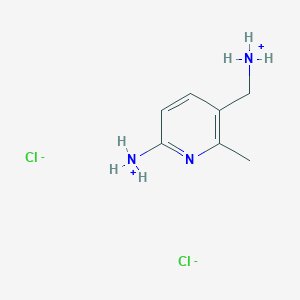
2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride, also known as AM-6, is a chemical compound that belongs to the pyridine family. It is a white crystalline powder that is soluble in water and has a molecular weight of 222.2 g/mol. AM-6 has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride involves its inhibition of MAO-A. By inhibiting this enzyme, this compound prevents the breakdown of neurotransmitters such as serotonin and norepinephrine, leading to an increase in their levels in the brain. This has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, it has also been shown to have antioxidant properties. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride in lab experiments is its high potency as a MAO-A inhibitor. This makes it useful for studying the effects of neurotransmitter levels on behavior and mood. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic in high doses, which could limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Synthesemethoden
2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-methyl-5-nitropyridine with formaldehyde and ammonium chloride to produce 2-methyl-5-nitro-6-formylamino-pyridine. This compound is then reduced using hydrogen and palladium on carbon to yield 2-methyl-5-amino-6-formylamino-pyridine. The final step involves the reaction of 2-methyl-5-amino-6-formylamino-pyridine with formaldehyde and ammonium chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride has been used in a variety of scientific research applications, particularly in the fields of biochemistry and pharmacology. It has been shown to be a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This makes this compound a potential candidate for the treatment of depression and other mood disorders.
Eigenschaften
| 183853-59-0 | |
Molekularformel |
C7H13Cl2N3 |
Molekulargewicht |
210.1 g/mol |
IUPAC-Name |
[5-(azaniumylmethyl)-6-methylpyridin-2-yl]azanium;dichloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-6(4-8)2-3-7(9)10-5;;/h2-3H,4,8H2,1H3,(H2,9,10);2*1H |
InChI-Schlüssel |
RSBHEBHLTBJQTO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=CC(=N1)[NH3+])C[NH3+].[Cl-].[Cl-] |
SMILES |
CC1=C(C=CC(=N1)[NH3+])C[NH3+].[Cl-].[Cl-] |
Kanonische SMILES |
CC1=C(C=CC(=N1)[NH3+])C[NH3+].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



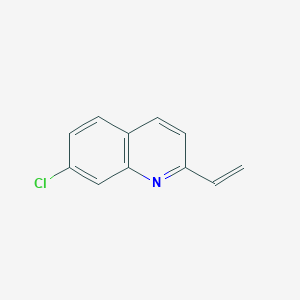
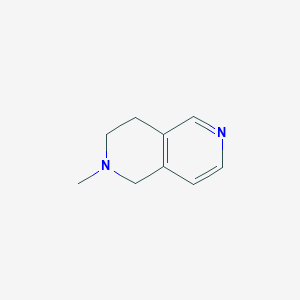
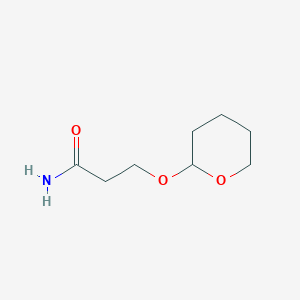
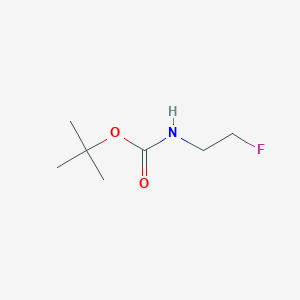
![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)
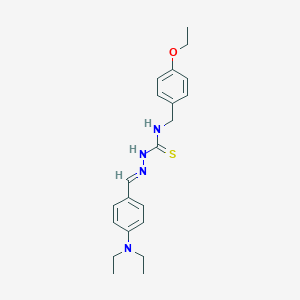
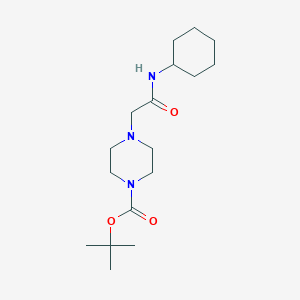

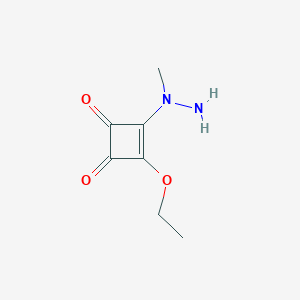
![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)
